- Preparation of substituted 1H-imidazo[4,5-b]pyridin-2(3H)-ones and their use as GluN2B receptor modulators, World Intellectual Property Organization, , ,

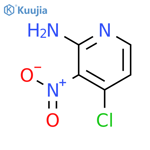

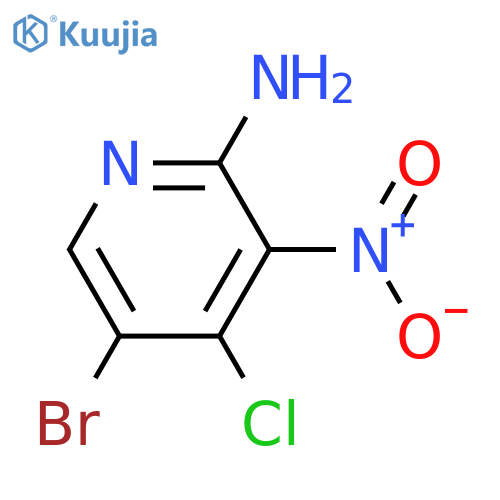

Cas no 942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine)

942947-95-7 structure

Nome do Produto:5-bromo-4-chloro-3-nitro-pyridin-2-amine

N.o CAS:942947-95-7

MF:C5H3BrClN3O2

MW:252.453218698502

MDL:MFCD11110693

CID:69616

PubChem ID:45480236

5-bromo-4-chloro-3-nitro-pyridin-2-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 2-Amino-5-bromo-4-chloro-3-nitropyridine

- 5-Bromo-4-chloro-3-nitro-2-pyridinamine

- 5-Bromo-4-chloro-3-nitropyridin-2-amine

- 5-BROMO-4-CHLORO-3-NITRO-PYRIDIN-2-YLAMINE

- PubChem19503

- BLGCPXIDEMLKMS-UHFFFAOYSA-N

- PB28233

- EN000414

- AM804585

- BC004449

- ST2416405

- AB0027792

- W9670

- 947A957

- 5-BROMO-4-CHLORO-3-NITRO-2-PYRIDINA

- 5-Bromo-4-chloro-3-nitro-2-pyridinamine (ACI)

- 5-bromo-4-chloro-3-nitro-pyridin-2-amine

- 942947-95-7

- DB-002094

- CS-0019371

- AKOS015854980

- DTXSID70670259

- MFCD11110693

- J-507907

- DS-12763

- AKOS025395613

- SY097004

- EN300-137053

- SCHEMBL208151

-

- MDL: MFCD11110693

- Inchi: 1S/C5H3BrClN3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9)

- Chave InChI: BLGCPXIDEMLKMS-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C(N)=NC=C(Br)C=1Cl)=O

Propriedades Computadas

- Massa Exacta: 250.91000

- Massa monoisotópica: 250.91

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 0

- Complexidade: 188

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: 2

- Carga de Superfície: 0

- Superfície polar topológica: 84.7

- XLogP3: 2.2

Propriedades Experimentais

- Densidade: 2.020

- Ponto de ebulição: 338.37 °C at 760 mmHg

- Ponto de Flash: 338.37 °C at 760 mmHg

- Índice de Refracção: 1.689

- PSA: 84.73000

- LogP: 3.09230

5-bromo-4-chloro-3-nitro-pyridin-2-amine Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319-H335

- Declaração de Advertência: P261-P305+P351+P338

- Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C

5-bromo-4-chloro-3-nitro-pyridin-2-amine Dados aduaneiros

- CÓDIGO SH:2933399090

- Dados aduaneiros:

China Customs Code:

2933399090Overview:

2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-bromo-4-chloro-3-nitro-pyridin-2-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137053-5.0g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 5.0g |

$206.0 | 2023-02-15 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A53490-1g |

5-Bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 1g |

¥136.0 | 2023-09-08 | |

| eNovation Chemicals LLC | D495202-10G |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 10g |

$130 | 2024-05-23 | |

| Enamine | EN300-137053-2.5g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 2.5g |

$113.0 | 2023-02-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089076-5g |

5-Bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 5g |

¥633.00 | 2024-04-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-5g |

5-bromo-4-chloro-3-nitro-pyridin-2-amine |

942947-95-7 | 97% | 5g |

1007.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SX043-200mg |

5-bromo-4-chloro-3-nitro-pyridin-2-amine |

942947-95-7 | 97% | 200mg |

111.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | D495202-5G |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 97% | 5g |

$95 | 2024-05-23 | |

| abcr | AB443821-25 g |

2-Amino-5-bromo-4-chloro-3-nitropyridine; . |

942947-95-7 | 25g |

€746.40 | 2023-04-22 | ||

| Enamine | EN300-137053-0.1g |

5-bromo-4-chloro-3-nitropyridin-2-amine |

942947-95-7 | 0.1g |

$48.0 | 2023-02-15 |

5-bromo-4-chloro-3-nitro-pyridin-2-amine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

Referência

Método de produção 2

Método de produção 3

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; < 10 °C; 15 min, 5 - 10 °C; 55 °C

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referência

- Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate, Journal of Medicinal Chemistry, 2010, 53(14), 5213-5228

Método de produção 4

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 2.5 h, 40 °C; 40 °C → rt

1.2 Reagents: Water ; neutralized, cooled

1.2 Reagents: Water ; neutralized, cooled

Referência

- 2-Phenyl-3H-imidazo[4,5-b]pyridine derivatives as inhibitors or mammalian tyrosine kinase ROR1 activity and their preparation, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

Referência

- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia, Journal of Medicinal Chemistry, 2012, 55(20), 8721-8734

Método de produção 6

Condições de reacção

1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → 55 °C; 1 h, 55 °C

1.2 Reagents: Sodium hydroxide ; pH 7

1.2 Reagents: Sodium hydroxide ; pH 7

Referência

- Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient, Korea, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, 80 °C

Referência

- Preparation of imidazopyridines as inhibitors of aurora kinase and/or FLT3, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Sulfuric acid ; -5 °C

1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonia ; pH 7.3

1.2 Reagents: Fuming nitric acid ; 5 min, < 0 °C; 2 h, 0 °C → 50 °C; 1 h, 50 °C

1.3 Reagents: Water ; cooled

1.4 Reagents: Ammonia ; pH 7.3

Referência

- Discovery and analgesic evaluation of 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione as a novel potent D-amino acid oxidase inhibitor, European Journal of Medicinal Chemistry, 2016, 117, 19-32

Método de produção 9

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Water ; 15 min, -10 °C

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

1.2 Reagents: Nitric acid Solvents: Water ; 55 - 60 °C; 30 min, 55 °C; 55 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled

Referência

- Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 0 °C → 55 °C; 1 h, 55 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7

Referência

- Preparation of imidazopyridine derivative as protein kinase inhibitors, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

1.1 Reagents: Sulfuric acid ; rt; 2.5 h, 40 °C

Referência

- 2-Phenylimidazo[4,5-B]pyridin-7-amine derivatives used as inhibitors of mammalian tyrosine kinase ROR1 activity and their preparation, United States, , ,

5-bromo-4-chloro-3-nitro-pyridin-2-amine Raw materials

- 5-Bromo-4-chloropyridin-2-amine

- 2-Amino-4-chloro-3-nitropyridine

- 2-Pyridinamine, 5-bromo-4-chloro-N-nitro-

5-bromo-4-chloro-3-nitro-pyridin-2-amine Preparation Products

5-bromo-4-chloro-3-nitro-pyridin-2-amine Literatura Relacionada

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

942947-95-7 (5-bromo-4-chloro-3-nitro-pyridin-2-amine) Produtos relacionados

- 1201784-91-9(1-(4-Fluorophenyl)-2-phenylpyrrolidine-3-carboxylic acid)

- 1936258-14-8(1H-Pyrazol-3-amine, 4-bromo-1-[2-(methylsulfinyl)ethyl]-)

- 380578-00-7(3-(4-benzylpiperidin-1-yl)(pyridin-2-yl)methyl-2-methyl-1H-indole)

- 1021266-07-8(N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide)

- 1806744-34-2(3-(Aminomethyl)-4-hydroxy-2-(trifluoromethoxy)pyridine-5-acetic acid)

- 1806431-67-3(2-Iodobenzo[d]oxazole-4-sulfonamide)

- 511255-03-1((2S)-N-(4-Chlorophenyl)pyrrolidine-2-carboxamide;hydrochloride)

- 1823808-41-8(Racemic-Tert-Butyl 2-Oxo-9-Azabicyclo[3.3.1]Nonane-9-Carboxylate(WX120615))

- 7378-23-6(2,3-didehydro-3-O-sodio-D-erythro-hexono-1,4-lactone)

- 1353966-90-1(N*1*-Ethyl-N*1*-(4-nitro-benzyl)-ethane-1,2-diamine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:942947-95-7)5-bromo-4-chloro-3-nitro-pyridin-2-amine

Pureza:99%/99%

Quantidade:25g/100g

Preço ($):222.0/743.0